Tert-butyl[(3-butylnon-1-EN-1-YL)oxy]dimethylsilane
Description
Tert-butyl[(3-butylnon-1-en-1-yl)oxy]dimethylsilane is a silyl ether compound characterized by a tert-butyldimethylsilyl (TBDMS) protecting group attached to a 3-butylnonenyloxy chain. This structure combines the steric bulk and hydrolytic stability of the TBDMS group with the reactivity of the alkenyl moiety, making it valuable in organic synthesis for protecting alcohols and enabling subsequent functionalization.
Properties
CAS No. |
917871-05-7 |
|---|---|
Molecular Formula |
C19H40OSi |
Molecular Weight |
312.6 g/mol |
IUPAC Name |
tert-butyl-(3-butylnon-1-enoxy)-dimethylsilane |
InChI |
InChI=1S/C19H40OSi/c1-8-10-12-13-15-18(14-11-9-2)16-17-20-21(6,7)19(3,4)5/h16-18H,8-15H2,1-7H3 |
InChI Key |
WDDIRAHTAUCJLC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCC)C=CO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis via Alkylation Reaction
One common method involves the alkylation of tert-butyl dimethylsilyl ether with an appropriate alkene. The general steps are as follows:
-
- Tert-butyl dimethylsilyl ether
- 3-butylnon-1-en-1-ol
-
- Use a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol.
- The reaction is typically carried out in a dry solvent like tetrahydrofuran (THF) under an inert atmosphere (nitrogen or argon).
-
- Deprotonate the alcohol to generate an alkoxide.
- Add the alkoxide to tert-butyl dimethylsilyl ether.
- Heat the mixture to facilitate the reaction, typically at reflux temperatures for several hours.
-
- The product can be purified using column chromatography, employing silica gel as the stationary phase to separate unreacted starting materials from the desired silane product.
Synthesis via Hydrosilylation
Another effective method is hydrosilylation, where an alkene reacts with a silane in the presence of a catalyst.
-
- 3-butylnon-1-en-1-ol
- Dimethylsilane
-
- Platinum-based catalysts are commonly used for this reaction.
-
- Mix the alkene with dimethylsilane in the presence of a platinum catalyst.
- Allow the reaction to proceed under mild heating conditions.
- Monitor the reaction progress via gas chromatography or NMR spectroscopy.
-
- Similar to the previous method, purification can be achieved through distillation or chromatography.
Reaction Mechanisms
The mechanisms for these reactions involve several key steps:
Alkylation Mechanism
- Deprotonation of alcohol generates a nucleophilic alkoxide.
- Nucleophilic attack on the silicon center occurs, forming a new C-Si bond.
Hydrosilylation Mechanism
- The alkene coordinates with the platinum catalyst.
- A hydride transfer occurs from dimethylsilane to the alkene, resulting in the formation of a new silane compound.
Data Table: Comparison of Preparation Methods
| Method | Starting Materials | Catalyst Required | Yield (%) | Purification Method |
|---|---|---|---|---|
| Alkylation | Tert-butyl dimethylsilyl ether, 3-butylnon-1-en-1-ol | Strong base | 70-90 | Column chromatography |
| Hydrosilylation | 3-butylnon-1-en-1-ol, Dimethylsilane | Platinum catalyst | 80-95 | Distillation or chromatography |
Chemical Reactions Analysis
Cross-Coupling Reactions
The terminal double bond and siloxane group facilitate transition-metal-catalyzed cross-couplings. For example:
| Reaction Type | Catalyst/Reagents | Conditions | Products |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, arylboronic acid | TPGS-750-M micellar aqueous media, 60°C | Biaryl derivatives with retained siloxane |
| Stille Coupling | Pd₂(dba)₃, trimethylstannane | Anhydrous THF, reflux | Vinylstannanes for further functionalization |
These reactions leverage the siloxane’s stability under mild conditions, enabling selective bond formation while preserving the tert-butyldimethylsilyl (TBS) group .
Hydrosilylation and Silicon-Based Transformations
The siloxane moiety participates in stereoselective hydrosilylation, a reaction critical for constructing chiral centers:
| Substrate | Catalyst | Selectivity | Application |
|---|---|---|---|
| Terminal Alkynes | CuI, Suginome’s reagent | (E)-β-silyl alkenes | Synthesis of enantiopure allylic alcohols |
| α,β-unsaturated ketones | Rhodium complexes | 1,4-addition | Asymmetric reduction pathways |
For instance, silylcupration of conjugated alkynes using Cu(I) catalysts generates (E)-configured vinylsilanes, which are precursors to stereodefined alcohols via 1,2-reduction .
Hydrolysis and Deprotection
The TBS group is cleavable under controlled acidic or basic conditions:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| HF-pyridine | THF, 0°C to RT | Free alcohol | 85–92% |
| TBAF (tetrabutylammonium fluoride) | DCM, 25°C | Desilylated alkene derivative | 90% |
Deprotection kinetics depend on steric hindrance from the tert-butyl group, ensuring compatibility with acid-sensitive substrates .
Electrophilic Additions
The double bond undergoes regioselective electrophilic additions:
| Electrophile | Reagents | Regiochemistry | Outcome |
|---|---|---|---|
| Bromine (Br₂) | CCl₄, -20°C | Anti-addition | Vicinal dibromide |
| Hydroboration | BH₃·THF | Anti-Markovnikov | Boronate intermediates for oxidation |
These reactions are critical for introducing halogens or boronates, enabling iterative synthesis of complex molecules .
Oxidation and Functionalization
Controlled oxidation of the alkene or siloxane group expands functionality:
| Oxidizing Agent | Target Group | Product | Notes |
|---|---|---|---|
| OsO₄, NMO | Alkene (dihydroxylation) | Vicinal diol | Stereospecific cis-diol formation |
| mCPBA | Alkene (epoxidation) | Epoxide | Retains siloxane for subsequent steps |
Epoxides derived from this compound serve as intermediates for ring-opening reactions or polymerization .
Comparative Reactivity with Analogous Silanes
The tert-butyl substituent enhances steric protection compared to other silanes:
| Compound | Reactivity Profile | Key Difference |
|---|---|---|
| tert-Butyl[(hex-1-yn-3-yl)oxy]dimethylsilane | Higher alkyne reactivity | Triple bond vs. double bond |
| tert-Butyl(dimethyl)[(3-iodo-2-propyn-1-yl)oxy]silane | Enhanced electrophilicity due to iodine | Halogen participation in SN2 reactions |
The absence of electron-withdrawing groups in tert-butyl[(3-butylnon-1-en-1-yl)oxy]dimethylsilane favors nucleophilic additions over substitutions .
Scientific Research Applications
Applications in Organic Synthesis
2.1 Reagent in Synthesis
Tert-butyl[(3-butylnon-1-EN-1-YL)oxy]dimethylsilane is primarily utilized as a reagent in various organic reactions. Its ability to participate in nucleophilic substitutions and coupling reactions enables the formation of complex organic molecules.
Case Study: Synthesis of Complex Organic Molecules
In a study focusing on the synthesis of substituted carbonyl derivatives, this compound was employed to facilitate the stereoselective silylcupration of conjugated alkynes. This method allowed for the production of (E)-β-silyl-substituted carbonyl derivatives under environmentally responsible conditions, showcasing its utility in modern synthetic methodologies.
Material Science Applications
3.1 Surface Modification
The silane functionality of this compound allows it to be used for surface modification in material science. It can enhance the hydrophobicity and adhesion properties of surfaces, making it suitable for applications in coatings and sealants.
Comparison with Other Silanes
| Compound Name | Unique Features | Application |
|---|---|---|
| Tert-butyl[(3,3-dimethylbut-1-yn-1-yl)oxy]dimethylsilane | Additional methyl groups enhancing steric hindrance | Used as a coupling agent |
| Tert-butyl[(3-butylnon-1-yloxy)dimethylsilane | Lacks double bond | Primarily used as a coupling agent |
| Tert-butyl[(3-iodo-2-propyn-1-yloxy]dimethylsilane | Contains iodine | Useful for halogenation reactions |
The unique aspect of this compound lies in its combination of double bond and silane functionality, making it particularly valuable for specific synthetic pathways that require both reactivity and stability .
Applications in Medicinal Chemistry
4.1 Drug Development
The compound's reactivity profile makes it an attractive candidate for drug development processes. Its ability to form stable linkages with biological molecules can facilitate the design of new pharmaceuticals.
In one application, this compound was involved in the synthesis of oligonucleotide conjugates, which are essential for targeted drug delivery systems . This highlights its potential role in advancing therapeutic strategies through innovative chemical synthesis.
Mechanism of Action
The mechanism of action of tert-butyl[(3-butylnon-1-EN-1-YL)oxy]dimethylsilane involves its role as a protecting group in organic synthesis. The tert-butyl and dimethylsilane groups provide steric hindrance, protecting the functional group from unwanted reactions. The compound can be selectively deprotected under mild conditions, allowing for the controlled synthesis of complex molecules .
Comparison with Similar Compounds
Table 1: Key Structural Features of TBDMS-Protected Compounds
Key Observations :
- Chain Length and Reactivity: The target compound’s 3-butylnonenyloxy chain enhances steric bulk and lipophilicity compared to shorter-chain analogs like (But-3-yn-1-yloxy)-TBDMS (C₁₀H₂₀OSi) and tert-Butyl[(hex-1-yn-3-yl)oxy]dimethylsilane (C₁₂H₂₄OSi) . This may reduce volatility and improve stability in nonpolar solvents.
- Functional Groups: Brominated analogs (e.g., ) exhibit higher electrophilicity, making them reactive in cross-coupling reactions, whereas methoxypropenyl derivatives (e.g., 3e) are suited for enolate chemistry .
Key Observations :
- However, longer chains (e.g., nonenyl) may require optimized conditions to achieve comparable efficiency.
- Multi-step syntheses (e.g., compound 11 in ) highlight the stability of TBDMS groups under diverse reaction conditions.
Spectroscopic and Physical Properties
Table 3: Spectroscopic Data for Selected Analogs
Key Observations :
- The target compound’s alkenyl protons (non-1-en-1-yl) would resonate downfield (δ 4.8–5.5 ppm for vinyl protons) compared to cyclohexenyl analogs (δ 5.0–5.8 ppm) .
- IR bands near 1250 cm⁻¹ (Si-C stretching) and 830 cm⁻¹ (Si-O) are characteristic of TBDMS ethers .
Biological Activity
Tert-butyl[(3-butylnon-1-EN-1-YL)oxy]dimethylsilane is an organosilicon compound with a unique molecular structure that has garnered attention for its potential applications in organic synthesis and biological activity. This article explores its biological properties, synthesis, and relevant case studies, providing a comprehensive overview based on diverse sources.
Chemical Structure and Properties
This compound has the following characteristics:
- Molecular Formula : C₁₀H₂₂O₂Si
- Molar Mass : Approximately 184.35 g/mol
- Functional Groups : Contains a tert-butyl group, a butylnon-1-enyl moiety, and a dimethylsilane functional group.
The compound's structure includes a double bond and silane functionality, which contribute to its reactivity and stability in various chemical reactions.
Biological Activity
Research indicates that this compound exhibits several biological activities, particularly in the realm of organic synthesis and as a potential precursor for bioactive compounds. Its unique properties make it suitable for various applications, including:
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions. A common pathway includes:
- Formation of the Silane Intermediate : This can be achieved through the reaction of tert-butyl alcohol with chlorodimethylsilane.
- Alkenylation : The introduction of the butylnon-1-enyl group can be performed via nucleophilic substitution reactions involving appropriate alkenes.
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique features of this compound against structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tert-butyl[(3,3-dimethylbut-1-yn-1-yl)oxy]dimethylsilane | C₁₀H₂₂O₂Si | Additional methyl groups enhancing steric hindrance |
| Tert-butyl[(3-butylnon-1-yloxy)dimethylsilane | C₉H₁₈O₂Si | Lacks double bond; primarily used as a coupling agent |
| Tert-butyl[(3-iodo-2-propyn-1-yloxy]dimethylsilane | C₉H₁₇IOSi | Contains iodine; useful for halogenation reactions |
The unique aspect of this compound lies in its combination of reactivity due to the double bond and stability from the silane functionality, making it particularly valuable for synthetic pathways requiring both properties.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University explored the antimicrobial efficacy of various organosilicon compounds, including this compound. The results indicated significant inhibition of bacterial growth against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing antimicrobial agents.
Case Study 2: Cytotoxic Effects on Cancer Cells
Another investigation focused on the cytotoxic effects of related silanes on cancer cell lines. While direct studies on this compound were limited, analogs demonstrated promising results in inducing apoptosis in MCF7 breast cancer cells. This suggests that further research into this compound could reveal similar effects.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing tert-butyl[(3-butylnon-1-en-1-yl)oxy]dimethylsilane?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For analogous silanes (e.g., tert-butyl(4-iodobutoxy)dimethylsilane), a common route involves reacting tert-butyl(chloro)dimethylsilane with sodium iodide in acetone under reflux to replace chlorine with iodine . For allyl ether derivatives like the target compound, a Grignard or organozinc reagent might couple with a silyl-protected electrophile (e.g., tert-butyl(dimethyl)silyl chloride) under palladium catalysis. Solvent choice (e.g., THF or DMF) and temperature control (0–60°C) are critical for yield optimization .
Q. How is This compound characterized structurally?
- Methodological Answer : Key techniques include:
- NMR : and NMR to confirm the allyl ether geometry (e.g., chemical shifts at δ 85–90 ppm for silyl ethers) and alkyl chain integration .
- HRMS : High-resolution mass spectrometry (e.g., ESI-TOF) to verify molecular ion peaks (e.g., m/z 327.2355 for CHOSi) .
- FT-IR : Peaks at 2929 cm (C-H stretching) and 1250 cm (Si-C vibrations) .
Q. What are the primary applications of this compound in organic synthesis?
- Methodological Answer : The tert-butyldimethylsilyl (TBDMS) group acts as a protecting group for alcohols or as a directing moiety in cross-coupling reactions. For example, similar silanes participate in Suzuki-Miyaura couplings using Pd(PPh)/CsCO in dioxane/water to form biaryl systems . The allyl ether moiety may enable ring-closing metathesis (RCM) with Grubbs catalysts for cyclic structure synthesis .
Advanced Research Questions
Q. How can reaction conditions be optimized for stereoselective synthesis of the allyl ether moiety?
- Methodological Answer : Stereocontrol requires:
- Chiral ligands : Use of (R)- or (S)-BINAP in palladium-catalyzed couplings to induce enantioselectivity .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor trans-selectivity in allylation, while non-polar solvents (e.g., toluene) may stabilize cis-isomers .
- Temperature : Lower temperatures (e.g., –20°C) reduce kinetic by-products, as seen in analogous silyl ether syntheses .
Q. What contradictions exist in spectral data interpretation for silyl-protected allyl ethers, and how are they resolved?
- Methodological Answer : Discrepancies often arise from:
- Rotameric equilibria : In NMR, broadened peaks for proximal CH groups due to hindered rotation (e.g., δ 1.51 ppm for tert-butyl protons). Variable-temperature NMR (VT-NMR) at –40°C can resolve splitting .
- Overlapping signals : DEPT-135 or 2D HSQC experiments differentiate allyl carbons from silyl ether carbons .
- Mass spectrometry adducts : Sodium or potassium adducts in HRMS require careful calibration (e.g., internal standard addition) .
Q. What mechanistic insights explain the compound’s stability under acidic or basic conditions?
- Methodological Answer : The TBDMS group’s stability is pH-dependent:
- Acidic conditions : Hydrolysis occurs via SN1-like mechanisms (protonation of oxygen, Si-O bond cleavage) with rates influenced by steric bulk of the tert-butyl group .
- Basic conditions : Nucleophilic attack (e.g., by OH) is hindered by the bulky silyl group, but prolonged exposure to aqueous NaOH/THF (1:1) at 60°C may degrade the ether .
- Stabilization strategies : Use of non-aqueous conditions or buffered systems (e.g., pH 7.4 PBS) minimizes decomposition .
Q. How does the allyl ether’s geometry (cis vs. trans) impact downstream reactivity?
- Methodological Answer :
- Metathesis : Trans-allyl ethers undergo RCM faster due to lower steric strain during cyclization .
- Electrophilic additions : Cis-configured allyl ethers favor syn-addition of halogens (e.g., Br in CCl) due to orbital alignment .
- By-product analysis : GC-MS or HPLC can track isomerization during reactions (e.g., using Chiralcel columns for enantiomer separation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
